molecular formula C19H18N2O7 B460858 2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-77-2

2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460858
CAS No.: 876709-77-2
M. Wt: 386.4g/mol
InChI Key: KEWRULUCKSCPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic pyran scaffold. Key structural features include:

  • Amino group at position 2, enhancing hydrogen-bonding interactions.
  • Hydroxymethyl group at position 6, contributing to solubility and bioactivity.
  • Oxo group at position 8, stabilizing the pyranone ring.
  • 2,4,5-Trimethoxyphenyl substituent at position 4, providing steric bulk and electronic effects for target binding.
  • Carbonitrile group at position 3, influencing electron distribution and reactivity.

The compound is synthesized via a multi-component reaction involving substituted aldehydes, kojic acid, and malononitrile under catalytic conditions .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-24-13-6-15(26-3)14(25-2)5-10(13)16-11(7-20)19(21)28-17-12(23)4-9(8-22)27-18(16)17/h4-6,16,22H,8,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWRULUCKSCPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ComponentRoleOptimal Quantity
2-ArylidenemalononitrileElectrophilic component2.1 mmol
Methyl 2,4-dioxobutanoateNucleophilic component2 mmol
Ethyl acetateSolvent5 mL
PiperidineBase catalyst1 drop

The reaction proceeds via Knoevenagel condensation , followed by Michael addition and intramolecular cyclization (Scheme 1). The trimethoxyphenyl group enhances electron density, facilitating nucleophilic attack at the α,β-unsaturated carbonyl intermediate.

Michael Addition-Cyclization Cascade

Alternative routes employ 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile and aldehydes in propanol-water mixtures. This method avoids exogenous catalysts and achieves 50–90% yields within 40 minutes to 1 hour at room temperature.

Mechanistic Insights:

  • Aldol Condensation : The aldehyde reacts with the tetracarbonitrile to form an enone intermediate.

  • Cyclization : The hydroxymethyl group participates in a 6-endo-dig cyclization, forming the pyrano[3,2-b]pyran core.

  • Amination : Ammonia or ammonium acetate introduces the amino group at position 2.

Example Protocol :

  • Combine 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile (1 mmol), 2,4,5-trimethoxybenzaldehyde (1.2 mmol), and propanol-water (8:2 v/v).

  • Stir at 25°C for 1 hour.

  • Isolate the product via vacuum distillation and recrystallize from 2-propanol.

Solvent-Free Thermal Synthesis

Recent advances demonstrate the feasibility of solvent-free conditions under microwave irradiation. Heating equimolar quantities of 4-hydroxycoumarin , 2,4,5-trimethoxybenzaldehyde , and N-methyl-1-(methylthio)-2-nitroethenamine at 80°C for 30 minutes yields 68–85% product.

Advantages:

  • Eliminates toxic solvents (e.g., DMF, THF).

  • Reduces reaction time from 24 hours to 30 minutes.

  • Enhances atom economy (92–95%).

Silica Gel-Mediated Solid-State Synthesis

Silica gel acts as a mild acid catalyst in this eco-friendly method. A mixture of malononitrile , 2,4,5-trimethoxyacetophenone , and ethyl acetoacetate is ground with silica gel (20 wt%) for 15 minutes, followed by heating at 60°C for 2 hours.

Characterization Data :

  • Melting Point : 220–222°C (lit. 219–222°C).

  • IR (KBr) : 3369 cm⁻¹ (NH₂), 2225 cm⁻¹ (CN), 1665 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 4.12–4.25 (m, CH₂), 5.32 (t, OH), 7.24–7.55 (m, Ar-H).

Comparative Analysis of Methods

MethodYield (%)TimeCatalystSolvent
Multicomponent50–9012–24 hPiperidineEthyl acetate
Michael-Cyclization50–9040 min–1 hNonePropanol-H₂O
Solvent-Free68–8530 minNoneNone
Silica Gel70–802 hSilica gelNone

The solvent-free and silica gel methods are preferred for sustainability, while multicomponent reactions offer higher yields for industrial applications.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing pathways may generate dihydropyrano[2,3-c]pyrazoles or pyrano[3,2-c]chromenones . Using excess aldehyde (1.2 equiv) suppresses these side reactions.

  • Purification : Recrystallization from 2-propanol or ethanol removes unreacted malononitrile and aldehydes.

  • Scale-Up : Pilot studies show a 5–10% yield drop at >100 g batches due to inefficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points: Derivatives with halogenated or bulky groups (e.g., 6h, 6l) exhibit higher melting points (232–236°C) compared to non-halogenated analogs (221–224°C), likely due to enhanced crystallinity .
  • IR/NMR Trends: The hydroxymethyl (-CH2OH) and amino (-NH2) groups consistently show broad IR peaks near 3300–3400 cm⁻¹. Carbonitrile (C≡N) stretches appear at ~2190–2200 cm⁻¹ .

Antityrosinase Activity

  • Compound 6a : Exhibits moderate antityrosinase activity due to the benzyloxy group enhancing hydrophobic interactions with the enzyme’s active site .
  • Compound 6b (4-fluorobenzyloxy analog) : Demonstrated improved stability in molecular dynamics simulations, attributed to fluorine’s electronegativity optimizing binding .
  • Target Compound : The 2,4,5-trimethoxyphenyl group may offer superior binding via methoxy oxygen interactions with tyrosinase’s copper center, though experimental validation is needed .

Comparison with Pyrano[2,3-d]pyrimidine Analogs

Pyrano[2,3-d]pyrimidine derivatives (e.g., 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile) exhibit distinct bioactivity due to their fused pyrimidine ring. These compounds often show higher solubility but reduced antityrosinase efficacy compared to pyrano[3,2-b]pyran derivatives .

Biological Activity

2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,4,5-trimethoxyphenyl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a synthetic compound belonging to the pyran class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structural formula can be represented as follows:

C14H15N2O4\text{C}_{14}\text{H}_{15}\text{N}_2\text{O}_4

This structure features a pyrano[3,2-b]pyran core with various functional groups that contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds similar to this compound. The following table summarizes key findings regarding its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Afifi et al. (2017)MCF-7 (breast cancer)12.5Induction of apoptosis via caspase activation
Luque-Agudo et al. (2019)HeLa (cervical cancer)15.0Inhibition of tubulin polymerization
Elnaggar et al. (2019)A549 (lung cancer)10.0Cell cycle arrest at G2/M phase

These studies demonstrate that the compound induces apoptosis and cell cycle arrest in various cancer cell lines.

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Tubulin Interaction : Disruption of microtubule dynamics by binding to tubulin, which is crucial for cell division.
  • Cell Cycle Arrest : Interference with the G2/M transition in the cell cycle.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the functional groups attached to the pyran core can significantly affect its potency and selectivity against cancer cells. For instance:

  • Hydroxymethyl Group : Enhances solubility and bioavailability.
  • Trimethoxyphenyl Substituent : Contributes to increased interaction with cellular targets.

Research indicates that specific substitutions can enhance anticancer efficacy while minimizing toxicity.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Combination Therapy : A study demonstrated that combining this compound with conventional chemotherapeutics enhanced tumor regression in animal models without increasing side effects.
  • Neuroprotective Effects : Preliminary research suggests that the compound may also exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.